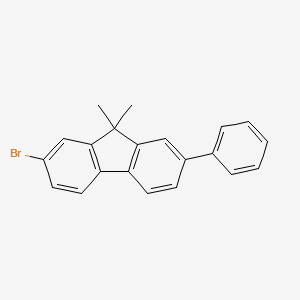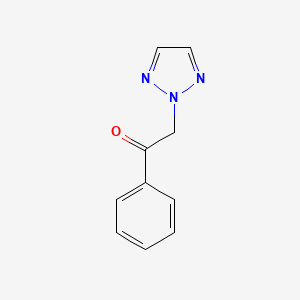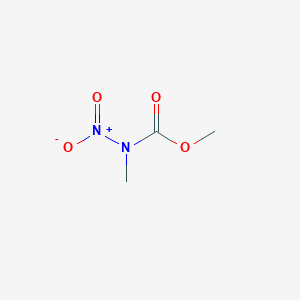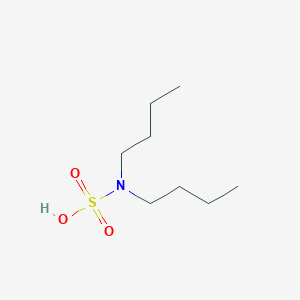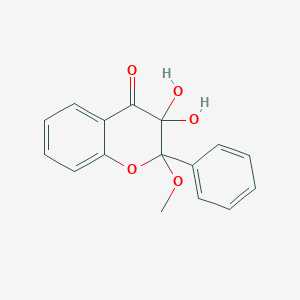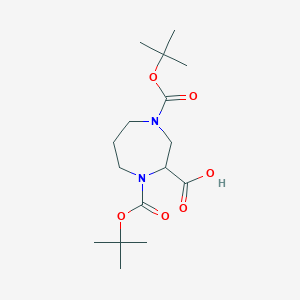
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is a chemical compound with the molecular formula C15H26N2O6. It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) groups are commonly used as protecting groups in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the diazepane ring with Boc groups. The reaction typically starts with the diazepane compound, which is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc groups are replaced with other functional groups.
Oxidation and Reduction: While less common, the diazepane ring can be subjected to oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Removal of Boc groups to yield the free amine.
Substitution: Formation of new derivatives with different functional groups.
Oxidation and Reduction: Alteration of the diazepane ring structure.
科学的研究の応用
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection during multi-step synthesis.
Biology: Employed in the modification of peptides and proteins. The Boc groups protect amines during peptide synthesis.
Medicine: Investigated for potential therapeutic applications, including drug development
Industry: Utilized in the production of specialty chemicals and materials. .
作用機序
The mechanism of action of 1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid primarily involves the protection of amine groups. The Boc groups prevent unwanted reactions by temporarily blocking the amine functionality. This allows for selective reactions at other sites in the molecule. The Boc groups can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is unique due to its seven-membered diazepane ring, which provides distinct chemical properties compared to six-membered piperazine rings. The presence of two Boc groups allows for selective protection and deprotection of amine functionalities, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C16H28N2O6 |
|---|---|
分子量 |
344.40 g/mol |
IUPAC名 |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-8-7-9-18(11(10-17)12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) |
InChIキー |
XAHFFUOHWOKZKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



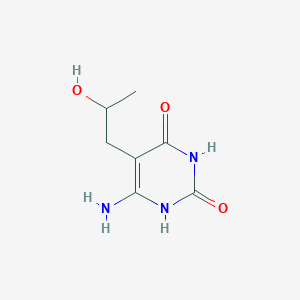
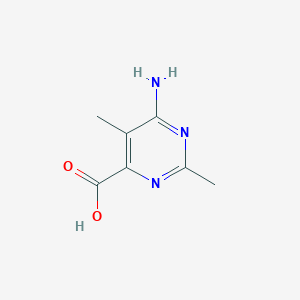

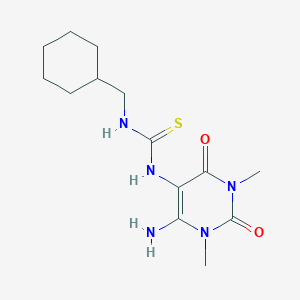
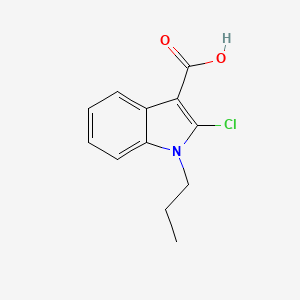
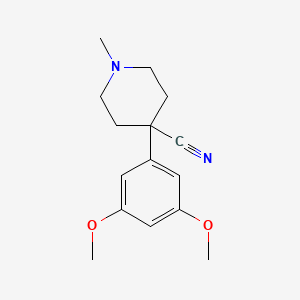
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
